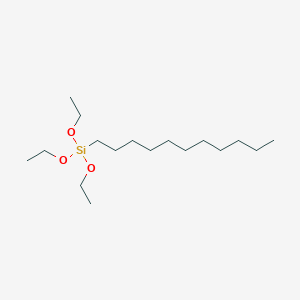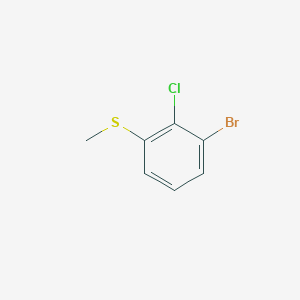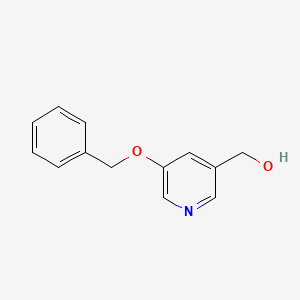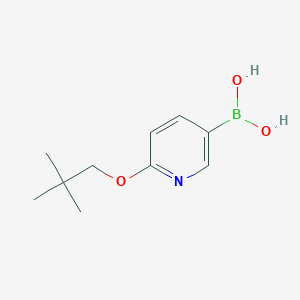
6-(Neopentyloxy)pyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Neopentyloxy)pyridine-3-boronic acid is an organic compound with the molecular formula C10H16BNO3 and a molecular weight of 209.05 g/mol. This compound is used in various scientific experiments and has applications in fields such as chemistry, biology, medicine, and industry.
作用机制
Target of Action
The primary target of 6-(Neopentyloxy)pyridine-3-boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound acts as an organoboron reagent in this process .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the compound participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound plays a crucial role in the Suzuki-Miyaura coupling reaction , which is a key biochemical pathway in organic synthesis . This reaction enables the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of many organic compounds .
Pharmacokinetics
It’s known that the compound is relatively stable and readily prepared . Its stability and preparation ease contribute to its bioavailability in the Suzuki-Miyaura coupling reaction .
Result of Action
The action of this compound results in the formation of carbon-carbon bonds . This is a critical step in the synthesis of various organic compounds, contributing to the diversity and complexity of organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which the compound is involved, requires mild and functional group tolerant reaction conditions . Additionally, the compound’s sensitivity to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack can influence its action, efficacy, and stability .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing boronic acids, including 6-(Neopentyloxy)pyridine-3-boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., triisopropyl borate or trimethyl borate). This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .
Industrial Production Methods
Industrial production methods for boronic acids often involve the use of ortho lithiation followed by in situ boration. This process uses lithium 2,2,6,6-tetramethylpiperidide (LTMP) in combination with triisopropyl borate (B(OiPr)3). This method is efficient, mild, and experimentally straightforward, allowing for the preparation of ortho-substituted arylboronic esters .
化学反应分析
Types of Reactions
6-(Neopentyloxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The Suzuki–Miyaura coupling reaction typically uses palladium catalysts and bases like potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
6-(Neopentyloxy)pyridine-3-boronic acid has a wide range of applications in scientific research, including:
Chemistry: Used in the Suzuki–Miyaura coupling reaction to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and as a building block for drug discovery.
Medicine: Utilized in the development of pharmaceuticals and therapeutic agents.
Industry: Applied in the production of advanced materials and polymers.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Commonly used in Suzuki–Miyaura coupling reactions.
4-(Trifluoromethyl)phenylboronic acid: Used as a protecting group in carbohydrate chemistry.
Potassium organotrifluoroborate salts: Employed in various organic synthesis reactions.
Uniqueness
6-(Neopentyloxy)pyridine-3-boronic acid is unique due to its neopentyloxy group, which provides steric hindrance and enhances its stability in various chemical reactions. This makes it particularly useful in the synthesis of complex organic molecules and advanced materials.
属性
IUPAC Name |
[6-(2,2-dimethylpropoxy)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BNO3/c1-10(2,3)7-15-9-5-4-8(6-12-9)11(13)14/h4-6,13-14H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXSRBSEGSTKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OCC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
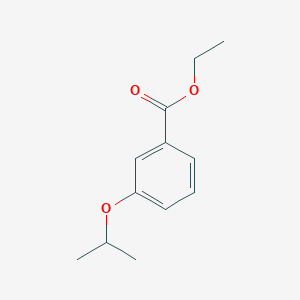
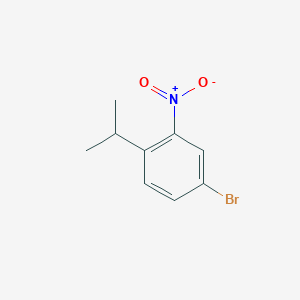
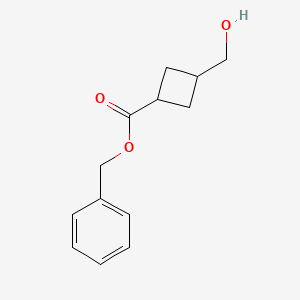
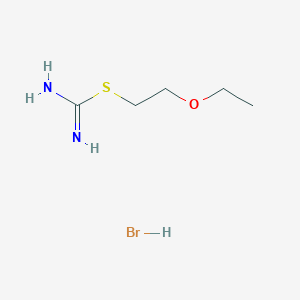
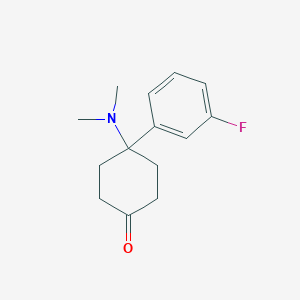
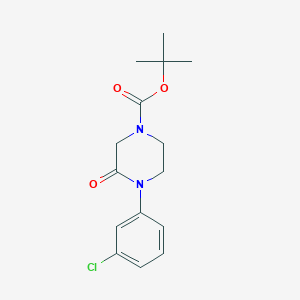
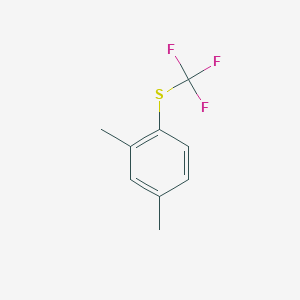
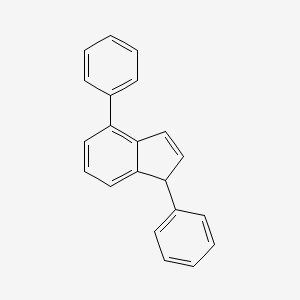
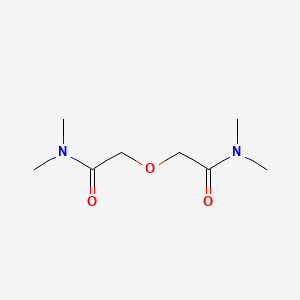
![N-[3-(Trimethoxysilyl)propyl]octan-1-amine](/img/structure/B6327476.png)
